(S)-1-Amino-3-ethoxypropan-2-ol
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Overview
Description
(S)-1-Amino-3-ethoxypropan-2-ol is an organic compound with the molecular formula C5H13NO2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Amino-3-ethoxypropan-2-ol typically involves the reaction of ethylene oxide with an appropriate amine. One common method is the reaction of ethylene oxide with (S)-1-amino-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the ethylene oxide ring and subsequent formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Amino-3-ethoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(S)-1-Amino-3-ethoxypropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (S)-1-Amino-3-ethoxypropan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound’s chiral nature allows it to interact selectively with these targets, potentially leading to unique biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-Amino-3-ethoxypropan-2-ol: The enantiomer of the compound, with similar but distinct properties.
1-Amino-2-propanol: A related compound with a different substitution pattern.
3-Amino-1-propanol: Another similar compound with variations in the position of the amino group.
Uniqueness
(S)-1-Amino-3-ethoxypropan-2-ol is unique due to its specific chiral configuration and the presence of both amino and ethoxy functional groups
Properties
Molecular Formula |
C5H13NO2 |
---|---|
Molecular Weight |
119.16 g/mol |
IUPAC Name |
(2S)-1-amino-3-ethoxypropan-2-ol |
InChI |
InChI=1S/C5H13NO2/c1-2-8-4-5(7)3-6/h5,7H,2-4,6H2,1H3/t5-/m0/s1 |
InChI Key |
PCXPPKOCUWQETF-YFKPBYRVSA-N |
Isomeric SMILES |
CCOC[C@H](CN)O |
Canonical SMILES |
CCOCC(CN)O |
Origin of Product |
United States |
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